molecular formula C24H22F6N2O2 B13775152 1,4-Bis(4-amino-2-trifluoromethylphenoxy)-2-t-butylbenzene

1,4-Bis(4-amino-2-trifluoromethylphenoxy)-2-t-butylbenzene

Cat. No.: B13775152
M. Wt: 484.4 g/mol
InChI Key: GIRSBVOJDVQZDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Bis(4-amino-2-trifluoromethylphenoxy)-2-t-butylbenzene is a fluorinated diamine building block. It is an aminophenyl ether bearing two trifluoromethyl groups at the meta-positions to the amines. This compound is known for its high thermal resistance, extraordinary mechanical properties, and outstanding insulation properties .

Chemical Reactions Analysis

Mechanism of Action

The mechanism by which 1,4-Bis(4-amino-2-trifluoromethylphenoxy)-2-t-butylbenzene exerts its effects involves the interaction of its amino and trifluoromethyl groups with various molecular targets. The steric effect from the trifluoromethyl groups reduces intermolecular aggregation, resulting in a low refractive index and high transparency . This compound also enhances the thermal stability and mechanical properties of the materials it is incorporated into .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(4-amino-2-trifluoromethylphenoxy)-2-t-butylbenzene is unique due to its combination of high thermal resistance, mechanical strength, and insulation properties. The presence of trifluoromethyl groups at the meta-positions to the amines provides steric hindrance, reducing intermolecular aggregation and enhancing the material’s overall performance .

Properties

IUPAC Name

4-[4-[4-amino-2-(trifluoromethyl)phenoxy]-3-tert-butylphenoxy]-3-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F6N2O2/c1-22(2,3)16-12-15(33-20-7-4-13(31)10-17(20)23(25,26)27)6-9-19(16)34-21-8-5-14(32)11-18(21)24(28,29)30/h4-12H,31-32H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRSBVOJDVQZDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)N)C(F)(F)F)OC3=C(C=C(C=C3)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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